

3-Nitrobenzoyl chloride synthesis from 3-nitrobenzoic acid

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Compound of Interest

Compound Name: 3-Nitrobenzoyl chloride

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Synthesis of 3-Nitrobenzoyl Chloride: A Technical Guide

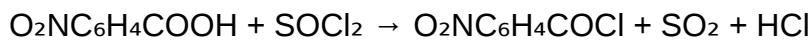
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of **3-nitrobenzoyl chloride** from 3-nitrobenzoic acid, a critical process for the creation of various pharmaceutical intermediates and other fine chemicals. This document provides a comprehensive overview of the most common synthetic route, including detailed experimental protocols, quantitative data, and a visualization of the reaction pathway.

Core Synthesis Pathway

The conversion of 3-nitrobenzoic acid to **3-nitrobenzoyl chloride** is most effectively achieved through the use of a chlorinating agent, with thionyl chloride (SOCl_2) being the reagent of choice in numerous laboratory and industrial settings. The reaction proceeds by the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate subsequently decomposes to yield the desired acyl chloride, sulfur dioxide (SO_2), and hydrogen chloride (HCl) as gaseous byproducts.

The overall reaction is as follows:



Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of **3-nitrobenzoyl chloride** from 3-nitrobenzoic acid using thionyl chloride.

Parameter	Value	Reference
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Reactants		
3-Nitrobenzoic Acid	3 g (18 mmol) / 200 g (1.2 mol)	
Thionyl Chloride	25 mL / 500 g (300 mL, 4.2 mol)	
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Reaction Conditions		
Temperature	Reflux / Steam Bath	
Reaction Time	3 - 6 hours	
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Product Information		
Product Name	3-Nitrobenzoyl chloride	
Molecular Formula	C ₇ H ₄ ClNO ₃	
Molecular Weight	185.56 g/mol	
Appearance	Yellow solid / Brownish crystalline residue	
Yield	90-98%	
Melting Point	30-35 °C	
Boiling Point	153–154 °C at 12 mmHg	
Purity	98-99%	

Experimental Protocols

Two detailed experimental protocols for the synthesis of **3-nitrobenzoyl chloride** are provided below, based on established laboratory procedures.

Protocol 1: Small-Scale Synthesis

This protocol is adapted from a procedure using 3 grams of 3-nitrobenzoic acid.

Materials:

- 3-nitrobenzoic acid (3 g, 18 mmol)
- Thionyl chloride (25 mL)
- Round-bottom flask
- Reflux condenser
- Heating mantle or oil bath
- Rotary evaporator

Procedure:

- To a round-bottom flask, add 3 g of 3-nitrobenzoic acid.
- In a well-ventilated fume hood, carefully add 25 mL of thionyl chloride to the flask.
- Equip the flask with a reflux condenser and a gas trap to absorb the HCl and SO₂ byproducts.
- Heat the reaction mixture to reflux and maintain for 6 hours with stirring.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
- The resulting residue is dried to obtain **3-nitrobenzoyl chloride** as a yellow solid.

Protocol 2: Larger-Scale Synthesis with Purification

This protocol is based on a procedure using 200 grams of 3-nitrobenzoic acid and includes a distillation step for purification.

Materials:

- Crude m-nitrobenzoic acid (200 g, 1.2 moles)
- Thionyl chloride (500 g, 300 mL, 4.2 moles)
- 1-L round-bottomed flask
- Reflux condenser with a calcium chloride drying tube and gas-absorption trap
- Steam bath
- 250-mL Claisen flask for distillation
- Distillation apparatus

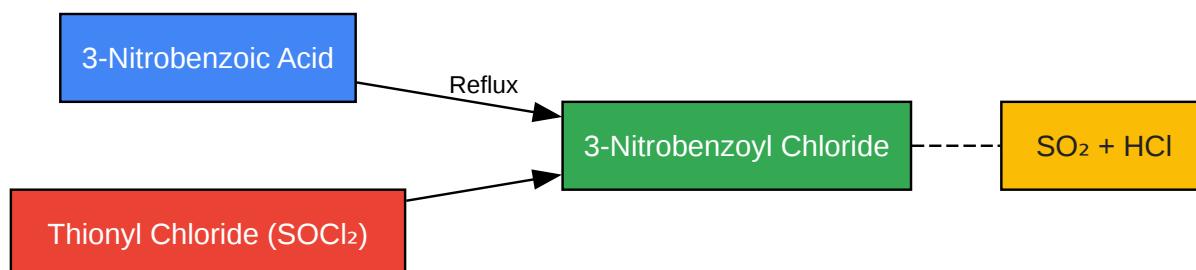
Procedure:

- In a 1-L round-bottomed flask, combine 200 g of crude m-nitrobenzoic acid and 500 g of thionyl chloride.
- Fit the flask with a reflux condenser equipped with a calcium chloride drying tube leading to a gas-absorption trap.
- Heat the mixture on a steam bath for 3 hours.
- After the reaction period, arrange the condenser for downward distillation and remove the excess thionyl chloride at the temperature of the steam bath.
- Transfer the residue to a 250-mL Claisen flask and distill under reduced pressure (water pump).
- Collect the fraction boiling at 153–154 °C / 12 mm. The product will solidify upon cooling. The reported yield is between 200–217 g (90–98%), with a melting point of 33 °C.

Visualizing the Synthesis

Reaction Pathway Diagram

The following diagram illustrates the chemical transformation from 3-nitrobenzoic acid to **3-nitrobenzoyl chloride**.

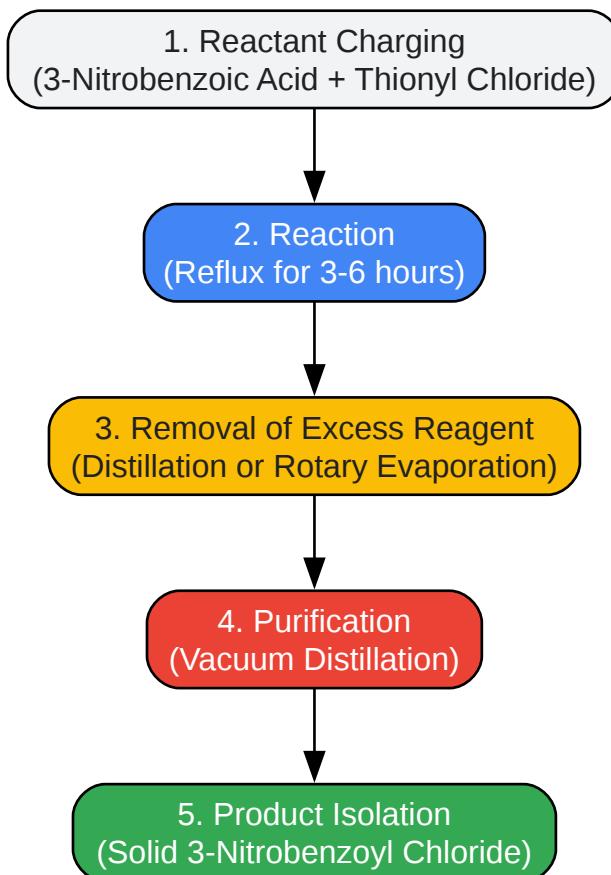


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Caption: Synthesis of **3-Nitrobenzoyl Chloride**

Experimental Workflow Diagram

This diagram outlines the general workflow for the synthesis and purification of **3-nitrobenzoyl chloride**.



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Caption: Experimental Workflow for Synthesis

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